molecular formula C16H16ClNO2 B13095426 (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride

Cat. No.: B13095426
M. Wt: 289.75 g/mol
InChI Key: IQPDGMMDYUVEFA-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride is a chemical compound that belongs to the class of indoline derivatives. It is characterized by the presence of an indoline ring, a carboxylic acid group, and a benzyl ester moiety. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride typically involves the esterification of (S)-Indoline-2-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or indoline ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indoline ring and ester moiety play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Indoline-2-carboxylic acid methyl ester hydrochloride
  • (S)-Indoline-2-carboxylic acid ethyl ester hydrochloride
  • (S)-Indoline-2-carboxylic acid propyl ester hydrochloride

Uniqueness

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride is unique due to the presence of the benzyl ester group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability. Additionally, the benzyl ester can serve as a protecting group in synthetic chemistry, allowing for selective deprotection under mild conditions.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H15NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-9,15,17H,10-11H2;1H/t15-;/m0./s1

InChI Key

IQPDGMMDYUVEFA-RSAXXLAASA-N

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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